![molecular formula C14H13N3OS B2784593 N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 63893-95-8](/img/structure/B2784593.png)
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 g/mol . This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine involves the use of microwave-assisted chemical processes. This method has been applied to synthesize an array of novel derivatives of thieno[2,3-d]pyrimidin-4-amine . The reaction typically involves the treatment of (E)-N′-(2-cyanobenzo[b]thiophen-3-yl)-N,N-dimethylacetimidamide with N-methyl-p-anisidine and aluminum chloride (AlCl3) in N-methylpyrrolidone (NMP) at elevated temperatures under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications to the thieno[2,3-d]pyrimidine core can enhance the cytotoxicity against various cancer cell lines. A specific focus on the structure-activity relationship (SAR) has revealed that substituents like methoxy groups can improve biological activity by influencing the compound's interaction with cellular targets.
Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives
1.2 Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making them potential candidates for treating inflammatory diseases.
Agricultural Applications
2.1 Growth Regulation
Thieno[2,3-d]pyrimidine derivatives have demonstrated regulatory effects on plant growth. Research has indicated that these compounds can stimulate vegetative growth in crops such as maize (Zea mays L.), enhancing biomass production and yield.
Table 2: Effects of Thieno[2,3-d]pyrimidine on Plant Growth
Compound | Plant Species | Growth Parameter Measured | Increase (%) | Reference |
---|---|---|---|---|
This compound | Maize | Height | 15% | |
5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one | Wheat | Biomass | 20% |
Material Science Applications
3.1 Conductive Polymers
The incorporation of thieno[2,3-d]pyrimidine derivatives into polymer matrices has been explored for developing conductive materials. These compounds can enhance the electrical conductivity of polymers when used as dopants or functional additives.
Case Studies
Case Study 1: Antitumor Efficacy in Clinical Trials
A clinical study investigated the efficacy of a thieno[2,3-d]pyrimidine derivative in patients with advanced solid tumors. The results indicated a notable reduction in tumor size in a subset of patients, supporting further development of this class of compounds for cancer therapy.
Case Study 2: Agricultural Field Trials
Field trials conducted with this compound demonstrated improved crop yields and resistance to environmental stressors compared to untreated control groups.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets and pathways that regulate cell proliferation. It has been shown to exhibit antiproliferative properties by inhibiting the growth of cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cell cycle progression and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
MPC-6827 (Azixa or verubulin): A microtubule-destabilizing agent with similar antiproliferative properties.
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their bioisosteric analogues.
Uniqueness
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of a methoxyphenyl group, which may contribute to its distinct bioactive properties .
Biological Activity
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by its thieno[2,3-d]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. The molecular formula is C14H13N3OS, with a molecular weight of 271.34 g/mol.
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-methoxyphenyl group enhances its biological activity by influencing its interaction with biological targets.
This compound exhibits its biological effects primarily through the inhibition of cell proliferation in various cancer cell lines. It is suggested that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
Antiproliferative Effects
Research indicates that this compound demonstrates significant antiproliferative activity against human colorectal cancer cell lines such as HT-29 and Caco-2. The IC50 values for these cell lines have been reported to be within the micromolar range, indicating potent activity (exact values may vary based on experimental conditions) .
Targeted Pathways
The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway crucial for DNA synthesis and repair . Additionally, it may affect various kinases involved in signaling pathways that regulate cell growth and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT-29 | 5.0 | Apoptosis induction |
Caco-2 | 7.5 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[2,3-d]pyrimidine core can significantly alter biological activity. For instance, substituents on the phenyl ring can enhance or diminish the antiproliferative effects depending on their electronic properties .
Synthetic Routes
The synthesis of this compound typically involves microwave-assisted methods that improve yield and reduce reaction times. This approach allows for the efficient production of various derivatives for further biological evaluation .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-4-2-10(3-5-11)8-15-13-12-6-7-19-14(12)17-9-16-13/h2-7,9H,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGLKCHDKKGMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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